3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c22-16(11-21-14-3-1-2-4-15(14)24-18(21)23)20-8-5-13(6-9-20)12-26-17-19-7-10-25-17/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWFBGFRXQKBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into several key components:
- Thiazole moiety : Known for various biological activities.
- Piperidine ring : Often associated with pharmacological effects.
- Benzoxazole core : Contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain compounds demonstrated effective inhibition against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 25 | Bacillus subtilis |
| 2 | 50 | Escherichia coli |
| 3 | 10 | Pichia pastoris |
The presence of electron-donating groups on the phenyl ring significantly enhanced antimicrobial activity, suggesting a strong structure–activity relationship .
Anticancer Activity
The anticancer potential of the compound was evaluated in various human cancer cell lines. Notably, the compound exhibited moderate inhibitory effects against cancer cell proliferation in liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cell lines. The results indicated that modifications at specific positions on the benzoxazole ring could enhance cytotoxicity.
Case Study : A derivative of this compound was tested against MDA-MB-231 cells, showing a significant reduction in cell viability at concentrations as low as 20 µM. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole and benzoxazole moieties significantly impact biological activity. For instance:
- Substitution on the piperidine ring enhances both antimicrobial and anticancer properties.
- Electron-withdrawing groups tend to decrease activity, while electron-donating groups improve it.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed analysis:
Structural Analogues from Benzoxazolone/Benzothiazolone Families ()
Compounds such as 3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5a) and 3-(3-(4-(2-(2-oxobenzo[d]thiazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5b) share the benzoxazolone/thiazolone core but differ in linker chemistry and nitrogen heterocycles .
Key Insights :
- The dihydrothiazole-thio substituent in the target may improve lipophilicity compared to the ethyl-linked benzoxazolone/thiazolone groups in 5a/5b .
Quinolinium-Based Derivatives ()
Compounds like I7 and 4c1 (e.g., quinolinium salts with indole or morpholine substituents) share heterocyclic diversity but lack the benzoxazolone core .
Key Insights :
- The target compound’s neutral benzoxazolone core contrasts with the cationic quinolinium systems in I7 and 4c1, which are associated with membrane disruption in bacteria .
- While the target lacks documented activity, its dihydrothiazole-thio group mirrors sulfur-containing motifs in 4c1, which enhance antibacterial potency .
Hybrid Systems with Piperidine/Piperazine Linkers
The target’s piperidine-dihydrothiazole architecture is distinct from piperazine-linked bivalent ligands (e.g., 5o, 5c), which exhibit dual binding sites for enhanced receptor avidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
